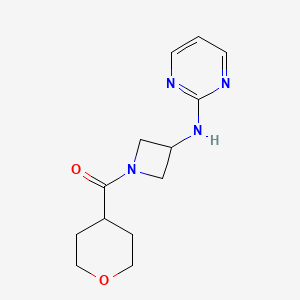

(3-(pyrimidin-2-ylamino)azetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Description

The compound (3-(pyrimidin-2-ylamino)azetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone features a methanone core linked to two distinct heterocyclic moieties: a pyrimidinylamino-substituted azetidine ring and a tetrahydro-2H-pyran-4-yl group. The tetrahydro-2H-pyran (a six-membered oxygen-containing ring) contributes to lipophilicity and conformational flexibility. This combination of rigid and flexible elements may influence its physicochemical properties, such as solubility, bioavailability, and receptor-binding affinity.

Properties

IUPAC Name |

oxan-4-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2/c18-12(10-2-6-19-7-3-10)17-8-11(9-17)16-13-14-4-1-5-15-13/h1,4-5,10-11H,2-3,6-9H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFODTCJLXRRIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)N2CC(C2)NC3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (3-(pyrimidin-2-ylamino)azetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone, with the molecular formula CHNO and a molecular weight of 262.313 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Target Enzymes and Receptors

The compound primarily targets specific enzymes or receptors in biological systems, notably tyrosine kinases. Tyrosine kinases play a crucial role in signal transduction pathways that regulate cell proliferation and survival. By inhibiting these kinases, the compound may disrupt cancer cell growth and promote apoptosis.

Biochemical Pathways

Inhibition of tyrosine kinases can affect several biochemical pathways, including:

- Cell Proliferation : The compound may reduce the proliferation rate of cancer cells.

- Apoptosis Induction : It can trigger programmed cell death in malignant cells.

These effects are mediated through various molecular interactions such as hydrogen bonding and hydrophobic interactions with the target enzyme's active site.

Antitumor Activity

Recent studies have indicated that compounds similar to (3-(pyrimidin-2-ylamino)azetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone exhibit significant antitumor activity. For instance, pyranopyrimidine derivatives have shown effectiveness against various cancer cell lines by inhibiting tumor growth through the aforementioned mechanisms .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research on related pyrimidine derivatives has demonstrated notable activity against a range of bacterial and fungal species. The minimum inhibitory concentrations (MICs) of these compounds suggest their potential use as antimicrobial agents .

Case Studies

- Anticancer Efficacy : A study involving pyranopyrimidine analogs reported that certain derivatives displayed IC values in the low micromolar range against breast cancer cell lines, indicating strong anticancer potential .

- Antimicrobial Testing : In vitro tests showed that related compounds inhibited the growth of Staphylococcus aureus and Escherichia coli, with inhibition zones significantly larger than standard antibiotics like Streptomycin .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | IC / MIC (µg/mL) |

|---|---|---|---|

| Pyranopyrimidine Derivative A | Anticancer | MCF-7 (Breast Cancer) | 5.0 |

| Pyranopyrimidine Derivative B | Antibacterial | E. coli | 10.0 |

| Pyranopyrimidine Derivative C | Antifungal | Candida albicans | 15.0 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Methanones

a. Bis-pyrazole Methanones (Compound 7b, )

- Structure: Features a central methanone linked to two 3-amino-1-phenylpyrazole units and a bis-thieno[2,3-b]thiophene system.

- Key Differences: The target compound replaces the pyrazole-thienothiophene system with pyrimidinylazetidine and tetrahydropyran groups. This substitution reduces steric bulk and introduces a smaller, more polar azetidine ring.

- Synthesis : Compound 7b was synthesized via condensation in DMF/EtOH with piperidine (70% yield) . Similar methods may apply to the target compound, though the azetidine moiety could require specialized coupling reagents.

- Spectroscopy: IR peaks for 7b include C=O (1720 cm⁻¹) and NH₂ (3320 cm⁻¹) . The target compound would likely show comparable C=O absorption but distinct NH stretches from the pyrimidinylamino group.

b. TLR7-9 Antagonist Derivatives ()

- Structure: A patent compound shares the azetidine moiety but substitutes pyrimidinylamino with a tetrahydropyrazolo[4,3-c]pyridine group. The tetrahydropyran ring is replaced by morpholinylmethylquinoline.

- Biological Relevance: The patent compound targets TLR7-9 for systemic lupus erythematosus (SLE) treatment . The target compound’s pyrimidinylamino group may confer distinct receptor interactions, though activity data are unavailable.

c. Cannabinoid Receptor Agonist A-834,735 ()

- Structure: Contains a tetrahydro-2H-pyran-4-yl group linked to an indole-methanone core.

- Key Differences : The indole in A-834,735 is replaced by pyrimidinylazetidine in the target compound. This substitution alters electronic properties (indole’s electron-rich vs. pyrimidine’s electron-deficient nature) and hydrogen-bonding capacity.

- Therapeutic Potential: A-834,735 acts as a cannabinoid receptor agonist . The target compound’s azetidine-pyrimidine system may shift selectivity toward other receptor classes.

Q & A

Q. What are the key synthetic strategies for preparing (3-(pyrimidin-2-ylamino)azetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone, and how are intermediates purified?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

Azetidine ring functionalization : Introduction of the pyrimidin-2-ylamino group via nucleophilic substitution or coupling reactions under reflux conditions (60–120°C) in solvents like acetonitrile or DMF .

Methanone linkage formation : Coupling of the azetidine intermediate with tetrahydro-2H-pyran-4-yl carbonyl derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Purification : Chromatographic techniques (e.g., silica gel column chromatography or preparative HPLC) are critical for isolating intermediates and final products. Solvent systems like ethyl acetate/hexane (3:7) or dichloromethane/methanol gradients are commonly used .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and stereochemistry, particularly for the azetidine and pyranyl moieties. For example, pyrimidine protons appear as doublets near δ 8.5–9.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar intermediates .

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) stretches near 1650–1750 cm⁻¹ and NH/amine groups at 3200–3400 cm⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer :

- Temperature Control : Reflux in acetonitrile (80–100°C) enhances reaction rates for azetidine functionalization, while lower temperatures (0–25°C) minimize side reactions during coupling steps .

- Catalyst Selection : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) improve regioselectivity in pyranyl-methanone formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (e.g., toluene) aid in crystallization .

Q. What strategies resolve contradictions in biological activity data between structural analogs?

- Methodological Answer :

- Comparative SAR Studies : Systematically modify substituents (e.g., pyrimidine vs. pyridine rings) and evaluate activity against target proteins (e.g., kinases). For example, replacing the pyran-4-yl group with a cyclohexyl moiety may alter binding affinity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites. Contradictions in IC₅₀ values may arise from differences in compound tautomerism or solvation effects .

Q. How can researchers design experiments to elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Biophysical Assays :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized receptors.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

- Cellular Studies :

- Gene Expression Profiling : RNA-seq or qPCR to identify downstream pathways affected by the compound.

- CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.